REACTION_SMILES
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[C:21]([OH:22])(=[O:23])[CH3:24].[OH2:20].[OH:16][N+:17]([O-:18])=[O:19].[OH:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15]1>>[OH:1][c:2]1[c:3]([N+:17](=[O:16])[O-:18])[cH:4][c:5]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(OCc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(OCc2ccccc2)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |